(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide
Overview
Description
®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide is a chiral sulfonamide compound characterized by the presence of a nitrophenyl group and a propane-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-(4-nitrophenyl)propylamine and propane-2-sulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ®-2-(4-nitrophenyl)propylamine is reacted with propane-2-sulfonyl chloride in an appropriate solvent like dichloromethane at low temperatures to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of ®-N-(2-(4-aminophenyl)propyl)propane-2-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
Chemistry
Catalysis: ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitrophenyl group could interact with aromatic residues in the enzyme, while the sulfonamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide: The enantiomer of the compound, which may have different biological activity.
N-(2-(4-nitrophenyl)ethyl)propane-2-sulfonamide: A similar compound with an ethyl instead of a propyl group.
N-(4-nitrophenyl)propane-2-sulfonamide: Lacks the chiral center and the additional propyl group.
Uniqueness
®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide is unique due to its chiral nature, which can impart specific biological activity and selectivity in chemical reactions
Properties
IUPAC Name |
N-[(2R)-2-(4-nitrophenyl)propyl]propane-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(2)19(17,18)13-8-10(3)11-4-6-12(7-5-11)14(15)16/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRVIDCPNQYTO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.